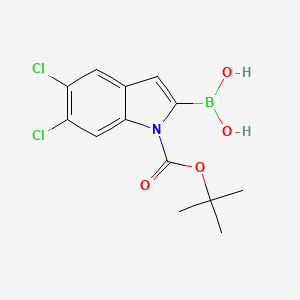

Acide 1-Boc-5,6-dichloro-1H-indole-2-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative with the molecular formula C13H14BCl2NO4. It is a compound of interest in organic synthesis due to its unique structure, which includes a boronic acid group and a dichloroindole moiety. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry .

Applications De Recherche Scientifique

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Organic Synthesis: The compound is employed in the construction of complex organic molecules through cross-coupling reactions.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Méthodes De Préparation

The synthesis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,6-dichloroindole.

Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-5,6-dichloroindole.

Borylation: The Boc-protected indole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or alcohol.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Mécanisme D'action

The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group can form a transient complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparaison Avec Des Composés Similaires

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid can be compared with other boronic acid derivatives such as:

1-Boc-indole-2-boronic acid: Lacks the dichloro substitution, making it less reactive in certain coupling reactions.

1-Boc-5-indoleboronic acid pinacol ester: Contains a pinacol ester group, which can influence its reactivity and solubility properties.

The presence of the dichloro groups in 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Activité Biologique

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a compound that has garnered attention in the realm of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis methods, and applications in various biological contexts.

Chemical Structure and Properties

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is characterized by a boronic acid functional group attached to a dichlorinated indole structure, with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C13H14BCl2NO4, and it has a molecular weight of approximately 329.97 g/mol. The presence of the boronic acid moiety is significant for its reactivity and interactions in biological systems.

The biological activity of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid primarily arises from its ability to interact with various biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for sensing applications and in therapeutic contexts. This compound may modulate enzyme activities or disrupt cellular processes through specific molecular interactions .

Antimicrobial Properties

Research indicates that indole derivatives, including 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid, exhibit antimicrobial properties. The indole structure is known for its activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in Suzuki coupling reactions to synthesize other biologically active compounds, such as aryl-substituted oxabenzindoles and methanobenzindoles. These derivatives have shown promising bioactivity in preliminary studies.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid:

- Indole Derivatives and Kinase Inhibition : A review highlighted the potential of bisindolyl maleimides as kinase inhibitors. While not directly studied for 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid, the structural similarities suggest that it could exhibit similar inhibitory effects against protein kinases like PKC (Protein Kinase C) and GSK-3β (Glycogen Synthase Kinase 3 beta) at micromolar concentrations .

- Reversible Binding Studies : Investigations into the binding affinities of boronic acids with saccharides showed that modifications to the boronic acid structure could significantly enhance their stability and reactivity in biological systems. Such findings may provide insights into optimizing 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid for enhanced biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Chloroindole-2-boronic acid | Indole derivative | Lacks Boc protection; simpler structure |

| 7-Bromoindole-3-boronic acid | Indole derivative | Different halogen substitution; potential reactivity |

| 4-Boronoaniline | Aniline derivative | No indole structure; used in different coupling reactions |

These compounds exhibit varying reactivities and biological activities due to differences in their functional groups and substitution patterns. The presence of the Boc group and dichlorination at specific positions makes 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid particularly interesting among them.

Propriétés

IUPAC Name |

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRPGLYHNRRPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672114 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-28-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.